CAL-B Lipase Enantioselectivity: 1-Amino vs. 2-Amino Regioisomers
In a direct head-to-head chemoenzymatic resolution study, racemic ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (the ester of the target compound class) was resolved using Candida antarctica lipase B (CAL-B) via interesterification with butyl butanoate. All 1-aminoindane-1-carboxylate substrates exhibited an enantiomeric ratio (E) greater than 200, indicating near-perfect enzymatic discrimination between enantiomers [1]. In stark contrast, the regioisomeric 2-amino-1,2,3,4-tetrahydronaphthalene analog—which positions the amino group at the 2-position rather than the 1-position—showed negligible enantioselectivity with E = 4 [1]. The resulting amino acid enantiomers were obtained as their hydrochloride salts at near-maximum theoretical yields [1].
| Evidence Dimension | Enantioselectivity of CAL-B-catalyzed kinetic resolution (enantiomeric ratio, E) |
|---|---|
| Target Compound Data | E > 200 for 1-aminoindane-1-carboxylate substrates |
| Comparator Or Baseline | E = 4 for 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate analog |
| Quantified Difference | >50-fold higher enantioselectivity for 1-amino positional isomers |
| Conditions | Interesterification with butyl butanoate; Candida antarctica lipase B; organic solvent; racemic ethyl ester substrates |
Why This Matters
This >50-fold difference in enzymatic recognition between 1-amino and 2-amino regioisomers provides a scalable, green chemistry route to enantiopure (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, directly impacting cost of goods and enantiomeric purity for procurement.
- [1] Li, X.-G., Rantapaju, M. and Kanerva, L.T. (2011). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α-Quaternary α-Amino Acid Enantiomers. European Journal of Organic Chemistry, 2011: 1755–1762. DOI: 10.1002/ejoc.201001575. View Source
